molecular formula C20H15F2N5O2S B11257169 N1-(4-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(4-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11257169
M. Wt: 427.4 g/mol
InChI Key: DJPWRAPBASISPK-UHFFFAOYSA-N
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Description

N’-(4-FLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the phenyl rings enhances the compound’s stability and bioactivity, making it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-FLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves a multi-step process. One common method starts with the preparation of the triazolothiazole core, which is achieved through the cyclization of appropriate precursors under specific conditions. The reaction involves the use of substituted thiourea and α-halo ketones in the presence of a solvent like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reaction mixture, purification through recrystallization, and characterization using techniques like IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

N’-(4-FLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N’-(4-FLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(4-FLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-FLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific structural features, such as the presence of fluorine atoms and the triazolothiazole core. These features contribute to its enhanced stability, bioactivity, and potential for diverse applications in scientific research .

Properties

Molecular Formula

C20H15F2N5O2S

Molecular Weight

427.4 g/mol

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide

InChI

InChI=1S/C20H15F2N5O2S/c21-13-4-6-15(7-5-13)24-19(29)18(28)23-9-8-16-11-30-20-25-17(26-27(16)20)12-2-1-3-14(22)10-12/h1-7,10-11H,8-9H2,(H,23,28)(H,24,29)

InChI Key

DJPWRAPBASISPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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